ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(5-chloro-2-cyclopropyloxyphenyl)-1H-pyrazole-4-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a chloro-cyclopropyloxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Substitution with the chloro-cyclopropyloxyphenyl group: This step involves the reaction of the pyrazole intermediate with 5-chloro-2-cyclopropyloxybenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-chloro-2-cyclopropyloxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(5-chloro-2-cyclopropyloxyphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(5-chloro-2-cyclopropyloxyphenyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-(5-chloro-2-cyclopropyloxyphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
Ethyl 5-(5-chloro-2-cyclopropyloxyphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and bioactivity compared to similar compounds.
Properties
CAS No. |
1260169-32-1 |
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Molecular Formula |
C15H15ClN2O3 |
Molecular Weight |
306.746 |
IUPAC Name |
ethyl 5-(5-chloro-2-cyclopropyloxyphenyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-2-20-15(19)12-8-17-18-14(12)11-7-9(16)3-6-13(11)21-10-4-5-10/h3,6-8,10H,2,4-5H2,1H3,(H,17,18) |
InChI Key |
CXESYMVLOAZVFU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN=C1)C2=C(C=CC(=C2)Cl)OC3CC3 |
Synonyms |
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazole-4-carboxylate |
Origin of Product |
United States |
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